![molecular formula C9H17NO2 B2397428 (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine CAS No. 1592016-15-3](/img/structure/B2397428.png)
(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine
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Description
“(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine” is a chemical compound with the molecular formula C9H17NO2 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular weight of “(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine” is 171.24 . Detailed structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
While specific chemical reactions involving “(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine” are not available, it’s important to note that chemical reactions occur on separate time scales because they involve various chemical species with differing activation energies .Scientific Research Applications
Antifungal Properties
A study highlighted the fungicidal properties of derivatives related to morpholine against Candida and Aspergillus species. Introduction of a gem-dimethyl on the morpholine core improved plasmatic stability while maintaining antifungal efficacy, demonstrating significant potential for therapeutic applications in fungal infections (Bardiot et al., 2015).
Green Polymerization
Research on the green polymerization of 4-(Oxiran-2-ylmethyl)morpholine (OMM) shows its synthesis through reaction with epichlorohydrin followed by sodium hydroxide treatment. This process, catalyzed by activated smectite clay, demonstrates the monomer's versatility for sustainable polymer production (Seghier & Belbachir, 2016).
Synthetic Chemistry and Pharmaceutical Applications
- The synthesis of enantiopure 2,6-disubstituted morpholines, achieved through the ring opening of chiral oxiranes, underscores the compound's importance as a precursor for creating valuable heterocyclic building blocks. These are instrumental in the development of pharmaceuticals and as chiral tools in medicinal chemistry (Penso et al., 2008).
- Another study explored the reaction of allyl glycidyl ether and 4-(oxiran-2-ylmethyl)morpholine with aromatic dithiols to produce substituted sulfur-containing propan-2-ols, highlighting the compound's utility in generating new chemical entities (Mesropyan et al., 2009).
properties
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-10(4-8(2)12-7)5-9-6-11-9/h7-9H,3-6H2,1-2H3/t7-,8+,9? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUGTDPHXUKCZ-JVHMLUBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine |
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